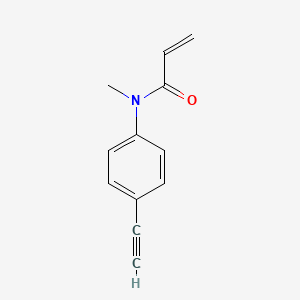
N-(4-Ethynylphenyl)-N-methylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethynylphenyl)-N-methylacrylamide is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethynylphenyl)-N-methylacrylamide typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Ethynylphenyl)-N-methylacrylamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethynylphenyl)-N-methylacrylamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-Ethynylphenyl)-N-methylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group facilitates coupling reactions, while the acrylamide moiety can undergo polymerization and other transformations. These properties make it a versatile compound in synthetic chemistry and materials science .
Vergleich Mit ähnlichen Verbindungen
N-(4-Ethynylphenyl)carbazole: Shares the ethynylphenyl group but differs in the core structure, leading to different applications in photoluminescent materials.
Tert-butyl (4-ethynylphenyl)carbamate: Similar in having the ethynylphenyl group but used in different synthetic applications.
Uniqueness: N-(4-Ethynylphenyl)-N-methylacrylamide is unique due to its combination of the ethynyl group and acrylamide moiety, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of polymers and advanced materials, where precise control over molecular architecture is required .
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
N-(4-ethynylphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H11NO/c1-4-10-6-8-11(9-7-10)13(3)12(14)5-2/h1,5-9H,2H2,3H3 |
InChI-Schlüssel |
YFNRWKXACQNMAM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C#C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


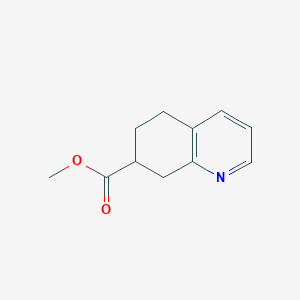
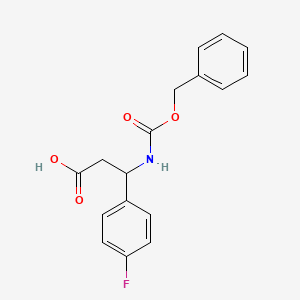
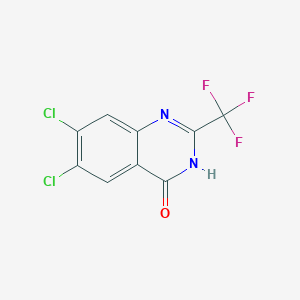

![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)
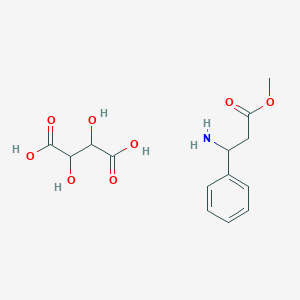
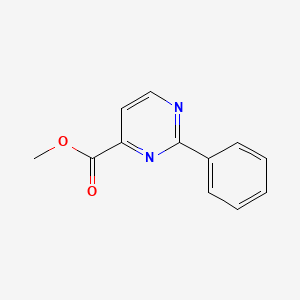
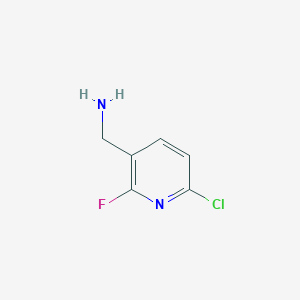

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)
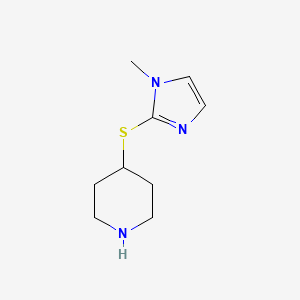
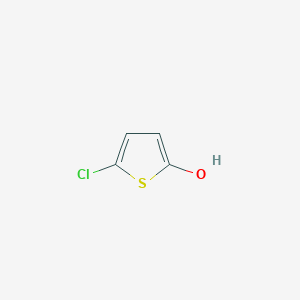
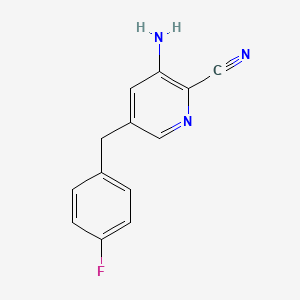
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
